molecular formula C21H24N2O2 B2393551 N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198315-48-7

N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2393551
M. Wt: 336.435
InChI Key: YSZQJLUBDCESFG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclopropyl group, a naphthalene moiety, and an amide group . The naphthalene moiety consists of two fused benzene rings , and the cyclopropyl group is a three-membered carbon ring . The amide group typically consists of a carbonyl group (C=O) and a nitrogen atom .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the cyclopropyl, naphthalene, and amide groups within the molecule . The InChI code provided in the search results could be used to generate a 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropyl, naphthalene, and amide groups. For example, cyclopropane rings are known to be reactive due to ring strain . Naphthalene rings can undergo electrophilic aromatic substitution reactions , and amides can participate in various reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[2-[cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-20(24)22(3)14-21(25)23(19-11-12-19)15(2)17-10-9-16-7-5-6-8-18(16)13-17/h4-10,13,15,19H,1,11-12,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZQJLUBDCESFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N(C3CC3)C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide

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